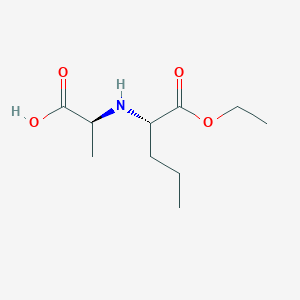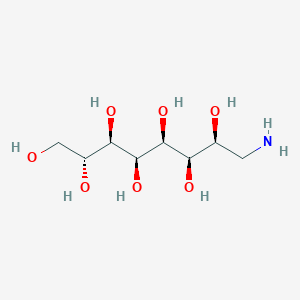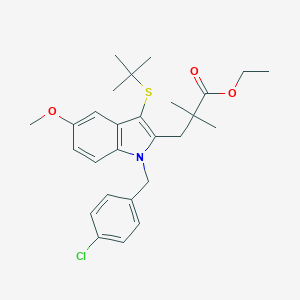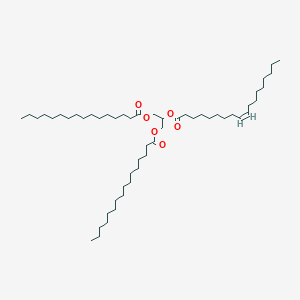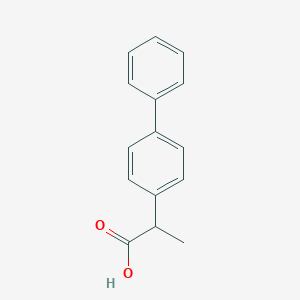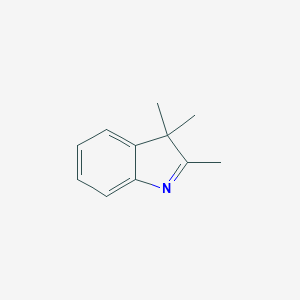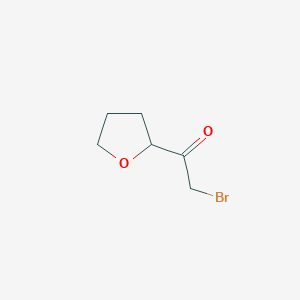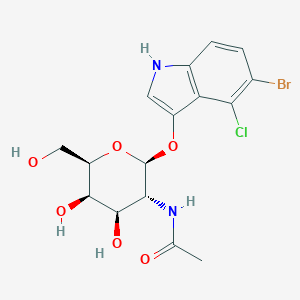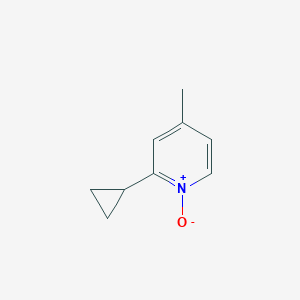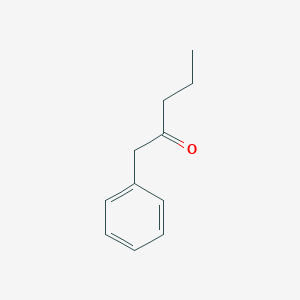
1-Phenylpentan-2-one
説明
1-Phenylpentan-2-one is a chemical compound that is structurally related to various substances with pharmacological and fragrance applications. Although the provided papers do not directly discuss 1-Phenylpentan-2-one, they do provide insights into similar compounds which can help infer some of its properties and potential uses.
Synthesis Analysis
The synthesis of related compounds, such as 2-aminopentanophenones, has been explored for the development of medications for cocaine abuse. These compounds, including the lead compound 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, have been synthesized and evaluated for their selective inhibition of dopamine and norepinephrine transporters . This suggests that the synthesis of 1-Phenylpentan-2-one could potentially follow similar pathways, focusing on the modulation of neurotransmitter reuptake mechanisms.
Molecular Structure Analysis
The molecular structure of 1-Phenylpentan-2-one can be inferred to be similar to that of other aryl alkyl alcohols, which consist of an aryl group attached to an alkyl chain with an alcohol functional group . The structure is likely to influence its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions of 1-Phenylpentan-2-one can be hypothesized based on the reactions of structurally related compounds. For instance, the photolysis of azobis-3-phenyl-3-pentane in solid-state leads to the formation of 3-phenylpentane and 3-phenyl-2-pentene, indicating that radical disproportionation reactions may be relevant . Additionally, the synthesis of metal(II) complexes with Schiff base ligands derived from similar ketones suggests that 1-Phenylpentan-2-one could potentially form complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenylpentan-2-one can be deduced from related compounds. For example, the aryl alkyl alcohols have been reviewed for their toxicology and dermatology profiles, which include physical properties, acute toxicity, skin irritation, and genotoxicity data . These properties are crucial for assessing the safety of such compounds when used as fragrance ingredients. Furthermore, the crystal structures of anti-2,4-bis(X-phenyl)pentane-2,4-diols provide insights into the potential crystal lattice and hydrogen bonding patterns that could be expected for 1-Phenylpentan-2-one .
科学的研究の応用
Synthesis and Characterization
1-Phenylpentan-2-one has been the subject of research primarily in the fields of organic synthesis and chemical characterization. Qing Zhang et al. (2010) reported the synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones through an organophosphine-catalyzed addition reaction, highlighting high selectivity and mild reaction conditions without the use of transition metals (Qing Zhang et al., 2010).
F. Westphal et al. (2012) focused on the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of designer drugs pentedrone and pentylone, derivatives of 1-phenylpentan-2-one, elucidating their structure and identifying isocathinone by-products (F. Westphal et al., 2012).
N. Kise (2004) investigated the electroreductive cyclization of 5-phenylpentan-2-one and confirmed high regio- and stereoselectivities in the intramolecular coupling of ketyl radicals generated by electron transfer to the ketone (N. Kise, 2004).
Chemical Properties and Reactions
Alexis Maldonado et al. (2011) conducted a study on the kinetics and mechanisms of the dehydrochlorination of derivatives of 1-phenylpentan-2-one, examining the potential energy surface and the rate-determining process in these reactions (Alexis Maldonado et al., 2011).
N. Asao et al. (2002) presented a study on the hydrosilylation of 2-methyl-1-phenyl-pentan-1-one, exploring the stereoselectivity of the reaction and suggesting the control of the reaction outcome by σ–π chelation (N. Asao et al., 2002).
Biological Interactions and Effects
S. Okuyama et al. (2004) investigated the effect of compounds like 1-phenyl-3-pentanol and 1-phenyl-3-pentanone, related to 1-phenylpentan-2-one, on dopamine release using rat striatal slices, indicating sensitivity and different releasing effects of these compounds on the striatum (S. Okuyama et al., 2004).
Safety And Hazards
When handling 1-Phenylpentan-2-one, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
特性
IUPAC Name |
1-phenylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKAWBGFIMBUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216954 | |
| Record name | 1-Phenyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpentan-2-one | |
CAS RN |
6683-92-7 | |
| Record name | 1-Phenyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6683-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36VW7X5C4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



